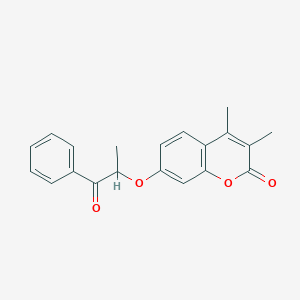
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) activity.
作用機序
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in the HIF-1α protein. This hydroxylation marks HIF-1α for degradation by the proteasome, preventing its accumulation and activation. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF-1α and promotes its nuclear translocation, where it binds to hypoxia-response elements in target genes and activates their expression.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in various cell types and animal models. These include increased angiogenesis, erythropoiesis, and glucose uptake, as well as decreased apoptosis and inflammation. This compound has also been shown to protect against ischemic injuries in the heart, brain, and kidney, and to inhibit cancer cell proliferation and migration.
実験室実験の利点と制限
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity, its ability to induce HIF activation under normoxic conditions, and its relatively low toxicity. However, this compound also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its limited solubility in some organic solvents.
将来の方向性
There are several future directions for the use of 3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of more stable and specific prolyl hydroxylase inhibitors, the investigation of the role of HIF in aging and neurodegenerative diseases, and the exploration of the therapeutic potential of this compound in ischemic injuries and cancer. Additionally, the use of this compound in combination with other drugs or gene therapies may enhance its efficacy and reduce its limitations.
合成法
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process involving the condensation of 3,4-dimethyl-2-hydroxyacetophenone with 2-bromo-1-phenylethanol, followed by oxidation and cyclization reactions. The final product is obtained after purification through column chromatography.
科学的研究の応用
3,4-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively used in scientific research to study the role of HIF in various physiological and pathological conditions. It has been shown to induce HIF-1α stabilization and activation, leading to increased expression of HIF target genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to investigate the role of HIF in cancer progression, inflammation, and ischemic injuries.
特性
IUPAC Name |
3,4-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-13(2)20(22)24-18-11-16(9-10-17(12)18)23-14(3)19(21)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYRRGRUGPCPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
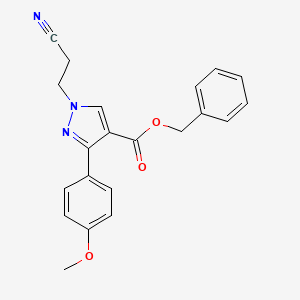
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
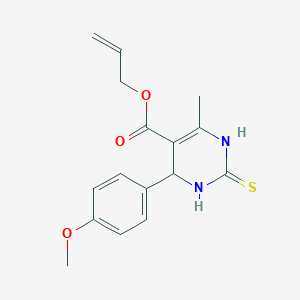
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

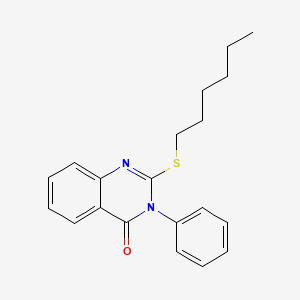
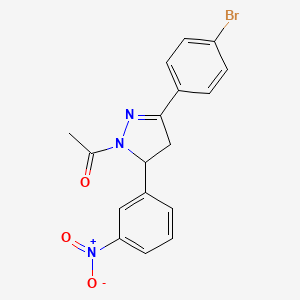
![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)